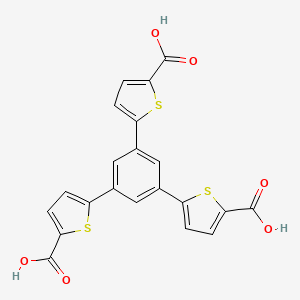
5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid): is an organic compound with the molecular formula C21H12O3S3. It is a derivative of thiophene, a sulfur-containing heterocycle, and benzene, a simple aromatic hydrocarbon. This compound is of interest due to its unique structure, which combines the properties of both thiophene and benzene rings, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with thiophene derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: Its ability to interact with biological molecules makes it a valuable tool for researchers .
Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices .
Wirkmechanismus
The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)
- Benzene-1,3,5-triyl triformate
- 1,3,5-Benzenetricarbonyl trichloride
Comparison: Compared to these similar compounds, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is unique due to its combination of carboxylic acid groups and thiophene rings. This structure provides it with distinct chemical and physical properties, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C21H12O6S3 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H12O6S3/c22-19(23)16-4-1-13(28-16)10-7-11(14-2-5-17(29-14)20(24)25)9-12(8-10)15-3-6-18(30-15)21(26)27/h1-9H,(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
MOYDDYMFUPDQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


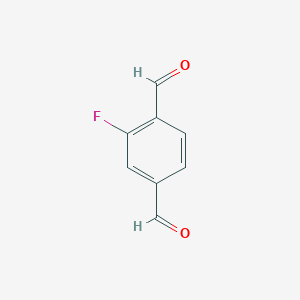
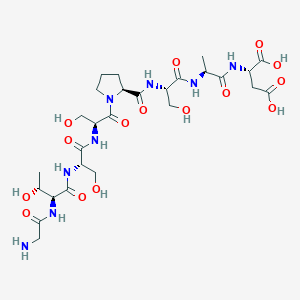
![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
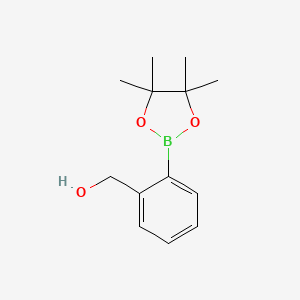
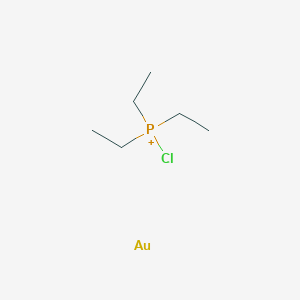
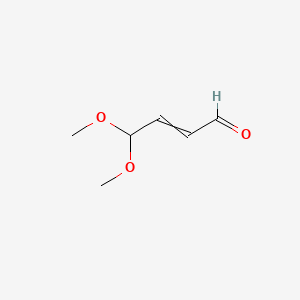
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
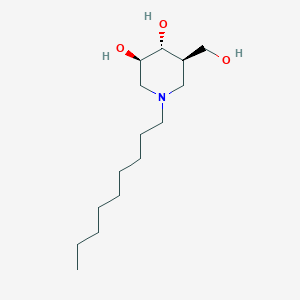
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
